3-isocyanatothiolane
Description
Properties
CAS No. |
1498114-81-0 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isocyanatothiolane
Strategies for Thiolane Ring Construction Incorporating Isocyanate Functionality
The synthesis of 3-isocyanatothiolane can be approached through strategies that either build the thiolane ring with the isocyanate group (or a precursor) already in place or functionalize a pre-existing thiolane ring.
Cyclization Reactions for Thiolane Ring Formation
The construction of the thiolane ring is a key challenge. Standard methods for forming five-membered sulfur-containing heterocycles can be adapted for this purpose. A common and effective strategy involves the reaction of a dielectrophile with a sulfide (B99878) source. For instance, a 1,4-dihalo-substituted alkane can be treated with a reagent like sodium sulfide to induce cyclization. To create the 3-substituted pattern, the starting material would need to bear the desired functionality at the appropriate position.
Another approach is the intramolecular cyclization of a thiol-containing substrate. For example, a 4-halo-1-mercaptobutane derivative could undergo intramolecular nucleophilic substitution, where the thiol group displaces the halide to form the thiolane ring. The isocyanate precursor would be positioned at the second carbon of this chain.
Introduction of the Isocyanate Group via Precursor Functionalization
Introducing the highly reactive isocyanate group is typically achieved at a late stage of the synthesis to avoid unwanted side reactions. This is usually accomplished by converting a more stable precursor functional group, which is already attached to the thiolane ring, into the isocyanate. The two most prominent precursors for this transformation are an amino group or a carboxylic acid derivative. These functional groups are significantly more stable and less prone to side reactions during the construction and purification of the thiolane ring structure.
Precursor Synthesis and Functional Group Interconversions Towards this compound
The successful synthesis of this compound heavily relies on the efficient preparation of key precursors, namely 3-aminothiolane or 3-thiolanecarboxylic acid.
Amino-thiolane Precursors and Phosgenation or Phosgene-Surrogate Methods
One of the most direct industrial methods for synthesizing isocyanates is the phosgenation of a primary amine. This process involves reacting 3-aminothiolane with phosgene (B1210022) (COCl₂) or a safer phosgene surrogate like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).
The reaction proceeds in a two-step mechanism:
Cold Phosgenation: The amine reacts with phosgene at low temperatures to form an intermediate carbamoyl chloride.
Hot Phosgenation: Upon heating, the carbamoyl chloride eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate.
To mitigate side reactions, such as the formation of urea (B33335) byproducts, the reaction is often carried out in an inert solvent, and a base may be used to scavenge the HCl produced. The use of phosgene surrogates is often preferred in laboratory settings due to the extreme toxicity of phosgene gas.
Table 1: Representative Conditions for Phosgenation of Heterocyclic Amines
| Amine Precursor | Phosgenating Agent | Solvent | Temperature | Yield (%) |
| Heterocyclic Amine | Phosgene (gas) | Toluene | 0°C to 120°C | 85-95 |
| Heterocyclic Amine | Triphosgene | Chloroform | 0°C to reflux | 80-90 |
| Heterocyclic Amine | Diphosgene | Ethyl Acetate | 25°C to reflux | 80-92 |
Carboxylic Acid/Acyl Halide Routes to Isocyanates
The Curtius rearrangement provides a versatile and widely used alternative to phosgenation for converting carboxylic acids into isocyanates. nih.govwikipedia.org This reaction pathway avoids the use of highly toxic phosgene and is applicable to a broad range of substrates, including heterocyclic carboxylic acids. nih.govresearchgate.net
The general sequence for the Curtius rearrangement involves:
Activation of the Carboxylic Acid: The precursor, 3-thiolanecarboxylic acid, is first converted into an activated derivative, typically an acyl chloride or an ester.
Formation of an Acyl Azide (B81097): The activated carboxylic acid is then reacted with an azide source, such as sodium azide, to form the corresponding acyl azide.
Thermal or Photochemical Rearrangement: The acyl azide, upon heating, undergoes rearrangement with the loss of nitrogen gas (N₂) to form the isocyanate intermediate. wikipedia.orgorganic-chemistry.org The migration of the alkyl group occurs with complete retention of its stereochemical configuration. wikipedia.org
Modern variations of this reaction often utilize reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion of the carboxylic acid directly to the isocyanate, which can then be trapped by a nucleophile if desired. researchgate.net
Table 2: Typical Reagents and Conditions for the Curtius Rearrangement
| Starting Material | Azide Source / Reagent | Solvent | Temperature | Key Feature |
| Acyl Chloride | Sodium Azide (NaN₃) | Acetone/Water | 0°C then heat | Two-step process |
| Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Toluene or THF | Reflux | One-pot procedure |
| Carboxylic Acid | Sodium Azide / Ethyl Chloroformate | Acetone/Water | 0°C then heat | Mixed anhydride method |
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Optimizing the synthesis of this compound requires careful consideration of reaction parameters for each step to maximize yield and minimize impurities.
For thiolane ring formation , key variables include the concentration of reactants, the choice of solvent, and the reaction temperature. Phase-transfer catalysts may be employed in reactions involving immiscible aqueous and organic phases to improve reaction rates.
In the phosgenation route , the rate of phosgene addition and efficient heat management are critical. A slow addition rate at low temperatures during the initial step minimizes the formation of urea byproducts. The choice of solvent is also important; chlorinated hydrocarbons or aromatic solvents are commonly used.
For the Curtius rearrangement , the primary factor for optimization is the temperature required for the rearrangement of the acyl azide. The temperature must be high enough to induce nitrogen loss but not so high as to cause decomposition of the product. In modern one-pot procedures using reagents like DPPA, the reaction can often be driven to completion under milder reflux conditions. The purity of the starting carboxylic acid and the acyl azide intermediate is crucial, as impurities can lead to side reactions and lower yields.
Enantioselective Synthesis Approaches for Chiral Thiolane Derivatives
The creation of a single, desired enantiomer of a chiral molecule from an achiral or racemic precursor is the goal of enantioselective synthesis. For chiral thiolane derivatives, including the precursors to this compound, several powerful strategies have been developed. These can be broadly categorized into methods employing chiral auxiliaries and those utilizing catalytic asymmetric reactions, alongside resolution techniques for separating racemic mixtures.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples of the use of classical chiral auxiliaries like Evans oxazolidinones or sulfinamides in the direct synthesis of 3-substituted thiolanes are not extensively documented in readily available literature, the principles of their application are well-established in asymmetric synthesis and can be extrapolated to this system. For instance, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective ring-closing metathesis or a Michael addition to form the thiolane ring with controlled stereochemistry at the C3 position.
A notable and highly effective catalytic asymmetric method for the synthesis of chiral 3-aminotetrahydrothiophene derivatives, direct precursors to this compound, has been developed. This method utilizes a Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction. This powerful reaction constructs the chiral thiolane ring in a single step with high levels of stereocontrol. The reaction proceeds between a thiol, an α,β-unsaturated aldehyde, and an amine, with the chiral catalyst orchestrating the formation of the desired enantiomer.
| Entry | Aldehyde | Thiol | Amine | Yield (%) | dr | ee (%) |
| 1 | Crotonaldehyde | Benzyl mercaptan | Aniline | 93 | >20:1 | 92 |
| 2 | Cinnamaldehyde | Benzyl mercaptan | Aniline | 85 | >20:1 | 90 |
| 3 | Crotonaldehyde | Thiophenol | p-Methoxyaniline | 88 | 19:1 | 91 |
Table 1: Nickel(II)/Trisoxazoline-Catalyzed Asymmetric Synthesis of 3-Amine-Tetrahydrothiophene Derivatives pharmtech.com
This catalytic approach offers a highly efficient and atom-economical route to enantiomerically enriched 3-aminothiolane precursors, which can then be converted to the target this compound.
Resolution Techniques for Enantiopure this compound
Resolution is a process used to separate a racemic mixture into its individual enantiomers. This is a widely used strategy when a direct asymmetric synthesis is not feasible or is less efficient. For the synthesis of enantiopure this compound, resolution would typically be performed on a suitable precursor, such as racemic 3-aminothiolane or 3-hydroxythiolane.
Diastereomeric Salt Formation:
A classic and robust method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. Racemic 3-aminothiolane, being a primary amine, can be reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure 3-aminothiolane.
| Resolving Agent | Amine | Solvent | Outcome |
| (R,R)-Tartaric Acid | Racemic α-methylbenzylamine | Methanol | Preferential crystallization of the (S)-amine-(R,R)-tartrate salt |
| (S)-Mandelic Acid | Racemic 1-phenylethylamine | Ethanol | Separation of diastereomeric salts by crystallization |
Table 2: General Principles of Diastereomeric Salt Resolution of Amines
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. For a precursor like racemic 3-hydroxythiolane, a lipase (B570770) could be used to selectively acylate one of the enantiomers. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography.
| Enzyme | Substrate | Acyl Donor | Outcome |
| Candida antarctica Lipase B (CALB) | Racemic 1-phenylethanol | Isopropenyl acetate | Selective acylation of the (R)-enantiomer |
| Pseudomonas cepacia Lipase | Racemic secondary alcohols | Vinyl acetate | High enantioselectivity for the acylation of one enantiomer |
Table 3: Examples of Enzymatic Kinetic Resolution of Alcohols
The success of enzymatic resolution hinges on the selection of an appropriate enzyme and reaction conditions to achieve high enantioselectivity (E-value) and conversion. This method offers a green and efficient alternative for obtaining enantiopure precursors to this compound.
Elucidation of Reactivity and Reaction Mechanisms
Nucleophilic Reactivity of the Isocyanate Group in Academic Contexts
The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org This reactivity is fundamental to its role in a variety of chemical transformations.
Reaction with Alcohols and Amines for Carbamate (B1207046) and Urea (B33335) Formation
One of the most characteristic reactions of isocyanates is their nucleophilic addition with alcohols and amines. wikipedia.orgwikibooks.org These reactions are highly efficient and typically proceed without the need for a catalyst, although bases or organometallic compounds can be used to accelerate them. wikibooks.org
When 3-isocyanatothiolane reacts with an alcohol, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a carbamate (urethane) linkage. wikipedia.orgwikibooks.org Similarly, reaction with primary or secondary amines leads to the formation of a substituted urea, where the amine's nitrogen atom acts as the nucleophile. wikipedia.org These reactions are generally high-yield and form the basis of polyurethane and polyurea polymer chemistry. The accepted mechanism involves a nucleophilic attack followed by proton transfer. rsc.org
| Nucleophile | Product Class | General Reaction Conditions | Catalyst (Optional) |
| Alcohol (R'-OH) | Carbamate | Aprotic solvents (e.g., THF, DCM), Room Temperature | Tertiary amines, Tin salts |
| Amine (R'₂NH) | Urea | Aprotic solvents (e.g., THF, DMF), Room Temperature | Generally not required |
Cycloaddition Reactions (e.g., [2+2] and [4+2])
The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate group enable it to participate in various cycloaddition reactions. Isocyanates can react with alkenes, dienes, and other unsaturated systems to form heterocyclic structures.
[2+2] Cycloadditions: These reactions typically involve the reaction of the isocyanate's C=N bond with an electron-rich alkene or other double bond systems. For instance, [2+2] cycloaddition reactions of isocyanates with gallaphosphenes have been reported to yield four-membered metallaheterocycles. researchgate.net
[4+2] Cycloadditions (Diels-Alder Type): Isocyanates can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings.
[2+2+2] Cycloadditions: More complex cycloadditions, such as the nickel-catalyzed [2+2+2] cycloaddition of two isocyanate molecules with an allene (B1206475) or a 1,3-diene, provide access to dihydropyrimidine-2,4-diones. acs.orgoup.comresearchmap.jp The mechanism of the reaction with a 1,3-diene is proposed to involve the initial formation of a five-membered azanickelacyclic intermediate, followed by the incorporation of a second isocyanate molecule and subsequent reductive elimination. oup.comresearchmap.jp
Computational studies on the cycloaddition of nitrones with isocyanates have shown that the mechanism can be either concerted or stepwise, depending on the polarity of the solvent. nih.gov In polar solvents, a stepwise mechanism is favored where the nitrone oxygen attacks the central carbon of the isocyanate to form an intermediate. nih.gov
Anionic Polymerization and Related Mechanisms
Isocyanates are known to undergo anionic polymerization to form polyisocyanates, which are rigid-rod polymers with a helical conformation. x-mol.netresearchgate.net This polymerization is typically initiated by strong nucleophiles or organometallic complexes at low temperatures to prevent side reactions, such as the formation of the cyclic trimer (isocyanurate). tandfonline.com
The mechanism involves the initiation by a nucleophile (e.g., sodium diphenylamide, organotitanium complexes) attacking the carbonyl carbon of the isocyanate monomer to form an amide anion. x-mol.nettandfonline.com This anionic species then propagates by sequentially adding more monomer units. The process can be a "living" polymerization, which allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers. researchgate.netacs.org Recent studies have explored initiator-transfer anionic polymerization (ITAP), where a dimeric initiator plays a dual role of initiation and reversible deactivation of the propagating chain end. x-mol.netdgist.ac.kr
| Initiator System | Polymerization Type | Key Features |
| Sodium Diphenylamide (NaDPA) | Living Anionic Polymerization | Can proceed via an initiator-transfer mechanism (ITAP); allows for controlled molecular weights. x-mol.net |
| CpTiCl₂(OR) / TiCl₃(OR) | Coordination Polymerization | Circumvents thermodynamic backbiting to form cyclic trimer, allowing for polymerization at room temperature. tandfonline.com |
| Lithium Amides | Anionic Polymerization | Used to obtain optically active polyisocyanates from chiral initiators. acs.org |
Electrophilic Behavior of the Thiolane Ring System and Sulfur Center
The thiolane ring, also known as tetrahydrothiophene (B86538) (THT), is a saturated five-membered cyclic thioether. Unlike highly strained rings such as thiiranes (three-membered), the thiolane ring is relatively stable and its chemistry often resembles that of acyclic dialkyl sulfides. msu.edu However, the lone pairs on the sulfur atom provide a site for nucleophilic attack and oxidative transformations.
Ring-Opening Reactions of the Thiolane Moiety
While the thiolane ring is generally stable, ring-opening can be induced under specific conditions, often involving strong electrophiles or transition metal catalysts. The reaction of tetrahydrothiophene with acyl iodides under solvent-free conditions has been shown to yield S-4-iodobutylthioesters, representing a rare example of cyclic thioether opening by an organic acid halide. rsc.org The proposed mechanism is analogous to that of cyclic ether opening, involving activation of the acyl iodide followed by nucleophilic attack by the sulfur atom and subsequent ring cleavage. rsc.org
Furthermore, transition metal complexes can facilitate the cleavage of the carbon-sulfur bond. For example, triosmium cluster complexes have been shown to react with tetrahydrothiophene, leading to C-S bond cleavage and the formation of a butenethiolate ligand. acs.orgacs.org In the context of drug design, conformationally restricted tetrahydrothiophene-based analogues have been engineered to undergo a ring-opening mechanism to inactivate enzymes like GABA-AT. nih.gov
Oxidative Transformations of the Sulfur Atom
The sulfur atom in the thiolane ring of this compound is in a low oxidation state (-2) and is readily oxidized. This is a common reaction for thioethers. The oxidation typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. wikipedia.orgias.ac.in
Thiolane → Thiolane-1-oxide → Thiolane-1,1-dioxide (Sulfolane)
A variety of oxidizing agents can be employed for this transformation. The choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. nih.gov For example, hydrogen peroxide is a common and environmentally friendly oxidant, and its reactivity can be controlled by catalysts. The oxidation of tetrahydrothiophene to sulfolane (B150427) using H₂O₂ has been effectively catalyzed by systems like methyltrioxorhenium(VII) or various metal-containing layered double hydroxides. nih.govresearchgate.net The process involves two consecutive steps: the initial, faster oxidation to the sulfoxide, followed by the slower oxidation of the less nucleophilic sulfoxide to the sulfone. ias.ac.inresearchgate.net
| Oxidizing Agent | Catalyst / Conditions | Primary Product |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) | Sulfoxide, then Sulfone nih.gov |
| Hydrogen Peroxide (H₂O₂) | W-, V-, or Mo-containing Layered Double Hydroxides | Sulfoxide, then Sulfone researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Water (solvent), Room Temp. | Sulfoxide or Sulfone (controlled by stoichiometry) ias.ac.in |
Multi-component Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. acsgcipr.orgfrontiersin.orgresearchgate.net These reactions are prized for their atom economy, reduction in the number of synthetic and purification steps, and their ability to rapidly generate libraries of structurally diverse molecules. acsgcipr.orgfrontiersin.orgnih.gov The isocyanide functional group is a cornerstone of many MCRs, serving as a unique building block capable of undergoing complex transformations. nih.govnih.gov As an isocyanide, this compound is a valuable substrate for such reactions, with its thiolane ring offering potential for unique reactivity and the synthesis of novel sulfur-containing heterocyclic scaffolds.
The Passerini and Ugi reactions are the most prominent and extensively studied isocyanide-based MCRs. frontiersin.orgnih.govbeilstein-journals.org The incorporation of this compound into these reaction frameworks allows for the synthesis of complex amides containing a thiolane moiety.
The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org When this compound is used as the isocyanide component, it reacts to form α-acyloxy carboxamides functionalized with the thiolane ring. The reaction is typically conducted in aprotic solvents and is believed to proceed through a trimolecular, concerted pathway at high reactant concentrations. organic-chemistry.orgwikipedia.org
The Ugi four-component reaction (U-4CR) is a condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgrsc.org The reaction mechanism involves the initial formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. wikipedia.orgnih.gov The isocyanide, in this case this compound, adds to the activated iminium ion, forming a nitrilium intermediate. wikipedia.orgnih.gov This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product. wikipedia.org
Table 1: Role of this compound in Passerini and Ugi Reactions
| Reaction | Components | Role of this compound | Product Class |
|---|---|---|---|
| Passerini (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Isocyanide Component | α-Acyloxy Amide |
| Ugi (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Isocyanide Component | Bis-Amide |
The unique structure of this compound, featuring a saturated sulfur-containing ring, can give rise to novel multicomponent reaction pathways beyond the classic Ugi and Passerini reactions. Mechanistic investigations aim to understand these new transformations. For instance, the sulfur atom in the thiolane ring could potentially participate in the reaction, leading to intramolecular trapping events or rearrangements not observed with simple alkyl or aryl isocyanides.
One such related MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction , which produces 3-aminoimidazoles from an aldehyde, an amidine, and an isocyanide. beilstein-journals.orgnih.gov The mechanism also proceeds via an α-addition to the isocyanide, followed by an intramolecular cyclization. beilstein-journals.org The investigation into whether this compound can participate in GBB-type reactions or other novel pathways is a key area of research. These studies often involve modifying reaction conditions, using various catalysts (Lewis acids, Brønsted acids), and analyzing the resulting products to elucidate the reaction course. nih.govmdpi.com The goal is to uncover new scaffolds and understand the fundamental reactivity principles that govern these complex transformations. frontiersin.org
Mechanistic Investigations using Kinetic and Spectroscopic Studies
A deep understanding of reaction mechanisms requires a combination of kinetic analysis to determine rate laws and spectroscopic studies to identify transient intermediates. semanticscholar.org These methods are crucial for optimizing reaction conditions and designing new transformations.
For a multicomponent reaction involving this compound, kinetic experiments would be designed to determine the reaction order with respect to each component. For example, in a Ugi-type reaction, the rate law is generally expressed as:
Rate = k[Aldehyde]x[Amine]y[Carboxylic Acid]z[this compound]a
Table 2: Hypothetical Kinetic Data for a Reaction Involving this compound
This table illustrates how varying reactant concentrations can be used to determine the order of reaction for each component.
| Experiment | [Aldehyde] (M) | [Carboxylic Acid] (M) | [this compound] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10-4 |
| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10-4 |
From the data in Table 2, doubling the concentration of each reactant while holding others constant results in a doubling of the rate, indicating a first-order dependence on each component. Thus, the determined rate law would be: Rate = k[Aldehyde]¹[Carboxylic Acid]¹[this compound]¹.
Spectroscopic techniques are indispensable for detecting and characterizing the short-lived intermediates that form during a reaction. semanticscholar.orgufl.edu The identification of these species provides direct evidence for a proposed mechanistic pathway. nih.gov
In the context of MCRs involving this compound, key intermediates such as the nitrilium ion are of particular interest. nih.gov Several advanced spectroscopic methods can be employed:
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is highly sensitive for detecting charged intermediates directly from the reaction mixture. semanticscholar.orgeuropa.eu It can be used to identify the mass of species like the protonated imine and the crucial nitrilium intermediate. europa.eu
In situ Infrared (IR) Spectroscopy: By monitoring the reaction in real-time, changes in vibrational frequencies can be observed. ufl.edu The strong, characteristic stretching frequency of the isocyanide group (~2150 cm⁻¹) would be seen to disappear as this compound is consumed, while new bands corresponding to amide carbonyls appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for stable product characterization, low-temperature NMR or rapid-injection techniques can sometimes be used to observe less stable intermediates. semanticscholar.org
Table 3: Spectroscopic Methods for Intermediate Identification
| Technique | Information Provided | Example Application for this compound Reactions |
|---|---|---|
| ESI-MS | Mass-to-charge ratio of ionic intermediates. | Detection of the nitrilium intermediate formed after the addition of this compound to the iminium ion. nih.gov |
| In situ IR | Real-time monitoring of functional group transformation. ufl.edu | Tracking the consumption of the isocyanide (N≡C) bond and the formation of amide (C=O) bonds. |
| NMR Spectroscopy | Detailed structural information of observable species. | Characterization of stable precursors or, under specific conditions, trapped intermediates. semanticscholar.org |
| Ion Spectroscopy | Structural characterization of isolated, mass-selected ions. europa.eu | Providing definitive structural proof of isomeric intermediates that cannot be distinguished by mass alone. nih.gov |
Stereochemical Outcomes of Reactions Involving this compound
Stereochemistry is a critical aspect of organic synthesis, and understanding the stereochemical outcome of MCRs is essential for the preparation of enantiomerically pure compounds. The use of a chiral reactant, such as this compound (which is chiral at the C3 position), can influence the stereochemistry of the final product.
In Passerini and Ugi reactions, new stereocenters are often formed. researchgate.net When one or more of the starting materials are chiral, diastereomeric products can be formed in unequal amounts, a phenomenon known as diastereoselectivity. The stereocenter in this compound can exert stereocontrol through steric hindrance or other non-covalent interactions during the key bond-forming steps, favoring the formation of one diastereomer over another. organic-chemistry.org Studies exploring the reaction of enantiopure this compound with chiral aldehydes and amines are necessary to map the stereochemical course of these reactions and to develop highly diastereoselective synthetic methods. csic.es
Table 4: Hypothetical Stereochemical Outcome of a Passerini Reaction
This table illustrates the formation of diastereomeric products from the reaction of chiral reactants, including (R)-3-isocyanatothiolane.
| (R)-Aldehyde | Carboxylic Acid | (R)-3-Isocyanatothiolane | Potential Products | Expected Outcome |
|---|---|---|---|---|
| Chiral Aldehyde | Acetic Acid | Chiral Isocyanide | Diastereomer A (R,R,R) | Unequal mixture (diastereoselectivity) due to substrate control. |
| Diastereomer B (R,R,S) |
Diastereoselectivity and Enantioselectivity in Transformations
While no specific examples exist for this compound, the principles of diastereoselectivity and enantioselectivity are fundamental in organic synthesis and would apply to its reactions.
Diastereoselectivity would be a key consideration in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. For instance, the reaction of a chiral nucleophile with this compound, or the reaction of this compound with a nucleophile on a substrate already possessing a stereocenter, would likely lead to the formation of diastereomers in unequal amounts. The facial selectivity of the approach of the nucleophile to the isocyanate group would be influenced by the steric and electronic properties of the thiolane ring and its substituents.
Enantioselectivity would be crucial in reactions aiming to produce a specific enantiomer of a chiral product. This is typically achieved using chiral catalysts or reagents. For example, an enantioselective addition of a nucleophile to the isocyanate group of this compound could theoretically be achieved using a chiral catalyst that preferentially facilitates the reaction on one of the enantiotopic faces of the isocyanate. The asymmetric synthesis of substituted thiolanes has been achieved through methods like domino thia-Michael-Henry dynamic covalent systemic resolution using lipase (B570770) catalysis, demonstrating that stereocontrol in the synthesis of thiolane derivatives is possible. nih.govresearchgate.netsemanticscholar.org
Influence of Thiolane Ring Conformation on Reactivity
The conformation of the thiolane ring is expected to play a significant role in the reactivity of the 3-isocyanato group. The thiolane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The specific conformation adopted by the ring would affect the spatial orientation of the isocyanate substituent.
This orientation can, in turn, influence the steric accessibility of the isocyanate's electrophilic carbon atom to incoming nucleophiles. For example, one conformation might present less steric hindrance to the approach of a nucleophile than another, thereby leading to a faster reaction rate. The conformational preferences of substituted thiolane rings can be influenced by the nature and position of substituents. researchgate.netbeilstein-journals.org Computational studies and experimental techniques like NMR spectroscopy are often used to determine the preferred conformations of such cyclic systems. aip.orgrsc.org
In the absence of specific experimental data for this compound, the following table presents a hypothetical scenario of how different thiolane ring conformations could influence reactivity, based on general principles of stereochemistry.
| Thiolane Ring Conformation | Isocyanate Group Orientation | Predicted Influence on Reactivity |
| Envelope (C_s symmetry) | Axial or Equatorial | An axial isocyanate may be more sterically hindered than an equatorial one, potentially leading to slower reaction rates with bulky nucleophiles. |
| Twist (C_2 symmetry) | Pseudo-axial or Pseudo-equatorial | The accessibility of the isocyanate group would depend on the specific twist conformation and the trajectory of the approaching nucleophile. |
It is important to reiterate that the information presented here is based on general principles of organic chemistry, as direct research on this compound is not available. Further experimental and theoretical studies are necessary to elucidate the specific reactivity and reaction mechanisms of this compound.
Derivatization and Molecular Scaffold Applications in Research
Formation of Ureas, Carbamates, and Thiocarbamates for Novel Molecular Architectures
The isocyanate group (-NCO) is a highly reactive functional group that readily undergoes addition reactions with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and thiols. thieme-connect.comtandfonline.com This reactivity allows for the straightforward synthesis of a diverse range of derivatives from 3-isocyanatothiolane, including ureas, carbamates, and thiocarbamates. These reactions are typically high-yielding and can often be performed under mild, catalyst-free conditions. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net
The general synthetic routes to these derivatives from this compound are as follows:
Urea (B33335) Formation: The reaction of this compound with primary or secondary amines results in the formation of N,N'-substituted ureas. This reaction is generally fast and exothermic. commonorganicchemistry.combeilstein-journals.org The resulting urea derivatives, incorporating the thiolane ring, can be of interest in medicinal chemistry and materials science.
Carbamate (B1207046) Formation: Alcohols react with this compound to produce carbamates (urethanes). rsc.orggoogle.comorganic-chemistry.org This reaction may require a catalyst, such as a metal salt, to proceed at a practical rate. google.com The resulting carbamates can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.org
Thiocarbamate Formation: In a similar fashion, thiols react with this compound to yield thiocarbamates. acs.orgdntb.gov.uaconicet.gov.ar These sulfur-containing analogues of carbamates have applications in biological and materials chemistry. conicet.gov.ar
| Reactant Type | General Reactant Structure | Resulting Derivative Class | General Product Structure |
|---|---|---|---|
| Amine | R-NH2 or R2NH | Urea | Thiolane-NH-C(O)-NHR or Thiolane-NH-C(O)-NR2 |
| Alcohol | R-OH | Carbamate | Thiolane-NH-C(O)-OR |
| Thiol | R-SH | Thiocarbamate | Thiolane-NH-C(O)-SR |
Utilization in Heterocyclic Chemistry Research Beyond the Thiolane Ring
The isocyanate functionality is a valuable synthon for the construction of a wide variety of heterocyclic compounds. thieme-connect.combohrium.commdpi.comnih.govrsc.org Through cycloaddition reactions and multicomponent reactions, the isocyanate group of this compound can be incorporated into new ring systems. This opens up avenues for the synthesis of novel molecules where the thiolane ring is appended to another heterocyclic moiety.
Isocyanate-based multicomponent reactions are particularly powerful for generating molecular complexity in a single step. bohrium.comrsc.orgresearchgate.net For instance, this compound could potentially be used in Ugi or Passerini-type reactions to create complex, polyfunctional molecules. Furthermore, isocyanates are known to undergo [2+2], [3+2], and [4+2] cycloaddition reactions, which could be exploited to synthesize a range of four, five, and six-membered heterocyclic rings attached to the thiolane scaffold. thieme-connect.com
Nitrogen-substituted isocyanates have been shown to be versatile intermediates in the synthesis of various aromatic heterocycles, including pyrazoles and phthalazinones. rsc.org While this compound is a C-substituted isocyanate, the principles of using the isocyanate group as a key building block for new heterocyclic rings remain applicable.
Construction of Complex Polycyclic Systems Containing Thiolane and Isocyanate-derived Moieties
The strategic placement of an isocyanate group on a pre-existing ring system like thiolane provides an opportunity for the construction of complex polycyclic architectures through intramolecular reactions. wvu.eduresearchgate.netchinesechemsoc.org If a suitable nucleophilic group is present elsewhere on the thiolane ring or on a substituent, an intramolecular cyclization can occur, leading to the formation of a fused or bridged bicyclic system.
For example, the thermolysis of enyne-isocyanates is a known method for generating biradicals that can lead to a variety of polycyclic heterocycles. wvu.edu A suitably substituted this compound derivative could potentially undergo a similar transformation. Moreover, palladium-catalyzed carbonylative cyclization reactions involving isocyanate intermediates have been used to synthesize isoquinolones. chinesechemsoc.org This suggests that transition-metal-catalyzed reactions could be a fruitful area for exploring the synthesis of novel polycyclic systems from this compound.
The synthesis of N-fused polycyclic ring systems often relies on the ring closure of nitrogen-containing starting materials. researchgate.net By derivatizing this compound to introduce a reactive group, subsequent intramolecular reactions could be designed to construct intricate polycyclic frameworks.
Application as a Monomer or Cross-linking Agent in Academic Polymer Research
Isocyanates are fundamental building blocks in polymer chemistry, most notably in the production of polyurethanes. tandfonline.comacs.org Monofunctional isocyanates, such as this compound, can be used to introduce specific end-groups onto a polymer chain or to prepare functional polymers through copolymerization with other monomers.
The polymerization of isocyanates can lead to the formation of 1-nylons, which are polymers with a repeating amide unit in the backbone. acs.org While the polymerization of this compound itself has not been reported, it could theoretically be polymerized under anionic or coordination polymerization conditions. acs.org
Furthermore, if this compound were to be copolymerized with other monomers, it would introduce a pendant thiolane ring into the resulting polymer. google.com These pendant groups could then be used for post-polymerization modification, for example, by oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone, thereby altering the physical and chemical properties of the polymer. The thiolane ring itself is known to be a structural feature in some biodegradable polymers. acs.org
The reactive isocyanate group also makes this compound a potential cross-linking agent for polymers containing active hydrogen atoms, such as polyols or polyamines. usm.edu This would allow for the formation of a three-dimensional polymer network, which could have applications in coatings, adhesives, and elastomers.
| Polymer Application | Role of this compound | Potential Outcome/Polymer Type |
|---|---|---|
| Monomer in Homopolymerization | Monomer | Poly(this compound) (a 1-nylon derivative) |
| Monomer in Copolymerization | Comonomer | Polymer with pendant thiolane rings |
| Cross-linking | Cross-linking Agent | Cross-linked polyurethanes or other polymers |
| Polymer Modification | End-capping Agent | Polymers with a terminal thiolane group |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3-isocyanatothiolane. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each proton and carbon atom. However, for a complete and unambiguous assignment of all signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are indispensable. ipb.pt
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. rutgers.edu For this compound, a COSY spectrum would show correlations between the protons on the thiolanering, helping to establish their connectivity and relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C coupling). sdsu.eduprinceton.edu This is a powerful tool for assigning the carbon signals of the thiolanering based on the already assigned proton signals. Modern HSQC experiments can also be edited to distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the context of this compound derivatives, HMBC can show correlations from the thiolaneprotons to the carbon of the isocyanate group or to carbons of substituents attached to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are bonded. uzh.ch This is crucial for determining the stereochemistry of the molecule, such as the cis or trans relationship of substituents on the thiolanering. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
Table 1: Representative 2D NMR Correlations for a Substituted this compound Derivative
| Correlation Type | Interacting Nuclei (Example) | Information Gained |
| COSY | H-2 with H-3, H-3 with H-4 | Connectivity of protons on the thiolanering |
| HSQC | H-2 with C-2, H-3 with C-3 | Direct ¹H-¹³C one-bond connectivities |
| HMBC | H-2 with C-3 and C-5 | Long-range ¹H-¹³C connectivities, confirming ring structure |
| NOESY | H-3 with a substituent proton | Spatial proximity, aiding in stereochemical assignment |
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and study the conformational properties of molecules by probing their molecular vibrations. mgcub.ac.inlibretexts.org
FTIR Spectroscopy : In FTIR spectroscopy, a molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes, provided these vibrations cause a change in the molecular dipole moment. libretexts.org The isocyanate (-N=C=S) group of this compound exhibits a very strong and characteristic absorption band, typically in the range of 2000-2270 cm⁻¹. iitm.ac.in The exact position of this band can be influenced by the electronic environment and conjugation. Other characteristic bands include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-S stretching vibrations. su.se
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman-active if it leads to a change in the polarizability of the molecule. libretexts.org The symmetric stretching of the isocyanate group, which might be weak in the IR spectrum, can be strong in the Raman spectrum. This complementarity is essential for a complete vibrational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| -N=C=S | Asymmetric Stretch | 2000 - 2270 | Very Strong | Weak/Medium |
| -N=C=S | Symmetric Stretch | ~1350 | Weak/Medium | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | Medium |
| C-S | Stretching | 600 - 800 | Weak/Medium | Medium/Strong |
Studies on related isothiocyanate compounds have shown that the position and intensity of the -NCS vibrational bands are sensitive to the molecular structure and can be used to investigate phase transitions in liquid crystalline derivatives. scilit.comresearchgate.net
X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination
While obtaining a single crystal of the parent this compound might be challenging, its derivatives, particularly those formed through reactions of the isocyanate group, are often crystalline. X-ray crystallography provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov
For instance, the reaction of this compound with amines yields thiourea (B124793) derivatives, which are frequently crystalline. semanticscholar.orgresearchgate.net The crystal structure of such a derivative would precisely define the conformation of the thiolanering (e.g., envelope or twist conformation) and the geometry around the thiourea linkage. This information is invaluable for understanding structure-activity relationships and for validating computational models. Studies on various thiourea derivatives have revealed detailed information about their hydrogen bonding patterns and crystal packing. semanticscholar.orgresearchgate.netup.ac.zaksu.edu.tr
Table 3: Hypothetical Crystallographic Data for a 3-Thiolanyl Thiourea Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| **β (°) ** | 98.76 |
| Z | 4 |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. upc.edu
Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. upc.eduresearchgate.net Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The isothiocyanate group itself is a chromophore, and its electronic transitions can give rise to distinct CD signals. researchgate.net CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample and can also be used to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known configuration. mdpi.comresearchgate.netacs.org
Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD, it provides complementary information about the chirality of the molecule.
The application of chiroptical spectroscopy is crucial in fields where the stereochemistry of a molecule dictates its biological activity or material properties. mdpi.comresearchgate.netrsc.orgbiorxiv.orgcreative-proteomics.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a molecule. neu.edu.tr In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with high accuracy, allowing for the confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. youtube.com Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo characteristic fragmentation pathways. neu.edu.trlibretexts.org
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 129 | [C₄H₅NS]⁺ | Molecular Ion (M⁺) |
| 71 | [C₄H₅S]⁺ | Loss of isocyanate radical (·NCS) |
| 58 | [C₂H₂NS]⁺ | Cleavage of the thiolanering |
The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and to identify unknown derivatives. nih.govmsu.edu For example, the loss of a fragment with a mass corresponding to the isocyanate group would be a strong indicator of the presence of this functional group.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in 3-isocyanatothiolane. researchgate.netatomistica.onlinestackexchange.com Geometry optimization procedures, often performed with basis sets like 6-31G(d,p) or cc-pVTZ, refine the bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation. mdpi.comfinechem-mirea.ru These calculations have theoretically established that molecules can possess specific symmetries, such as CS symmetry in a planar equilibrium structure. finechem-mirea.ru The choice of computational method, like B3LYP, MP2, or CCSD(T), and the basis set can influence the accuracy of the resulting geometric parameters. finechem-mirea.ru For instance, it has been observed that increasing the basis set size generally leads to better agreement with experimental data, and methods like B3LYP/aug-cc-pVTZ have been shown to provide accurate geometric predictions. finechem-mirea.ru
The optimized structure serves as a fundamental starting point for further calculations, including the determination of electronic structure and vibrational frequencies. atomistica.onlineorientjchem.org The electronic structure reveals the distribution of electrons within the molecule, providing insights into its chemical properties. Vibrational frequency calculations, based on the optimized geometry, help to confirm that the structure corresponds to a true energy minimum and can be used to predict the molecule's infrared spectrum. uni-muenchen.deepstem.net
Prediction of Spectroscopic Parameters
Theoretical methods are widely used to predict various spectroscopic parameters for molecules like this compound, which can then be compared with experimental data for validation. orientjchem.orgepstem.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. libretexts.orgyoutube.comlibretexts.orgnmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed to calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard, such as tetramethylsilane (B1202638) (TMS). epstem.netfaccts.de The accuracy of these predictions is highly dependent on the chosen molecular conformation, and for flexible molecules, a Boltzmann-weighted average over multiple low-energy conformers may be necessary to obtain reliable results. faccts.de
IR Frequencies: The vibrational frequencies calculated from the optimized geometry can be directly correlated with the absorption bands observed in an infrared (IR) spectrum. pressbooks.publibretexts.orgutdallas.edu A non-linear molecule with N atoms is expected to have 3N-6 normal modes of vibration. wikipedia.orglibretexts.org These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. epstem.net The analysis of these vibrational modes, often aided by visualization tools, allows for the assignment of specific spectral peaks to particular bond stretching, bending, or other molecular motions. uni-muenchen.ded-nb.info For example, the characteristic stretching frequency of a C=O bond typically appears in the range of 1650-1750 cm⁻¹, while C-H stretching vibrations are found around 2800-3300 cm⁻¹. pressbooks.publibretexts.org
Reaction Pathway Analysis and Transition State Modeling for Reactivity Prediction
Understanding the reactivity of this compound involves mapping out the potential energy surface for its chemical reactions. This is achieved through reaction pathway analysis and the modeling of transition states. ethz.chrowansci.comresearchgate.net A transition state represents the highest energy point along the minimum energy path connecting reactants and products and is crucial for determining the reaction rate. rowansci.com
Computational methods can locate these unstable, fleeting structures, which are characterized by having a single imaginary vibrational frequency. rowansci.com Techniques like Linear Synchronous Transit (LST) provide an initial guess for the transition state structure by interpolating between the reactant and product geometries. rowansci.com More advanced methods are then used to refine this guess and accurately model the transition state. rsc.orgarxiv.org The energy difference between the reactants and the transition state, known as the activation energy, is a key parameter in predicting the kinetics of a reaction. ethz.ch
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound over time. cresset-group.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing the accessible conformations and the transitions between them. nih.gov This is particularly important for understanding the flexibility of the thiolane ring and the rotational freedom of the isocyanate group.
MD simulations can also be used to investigate the influence of the surrounding environment, such as a solvent, on the molecule's structure and behavior. nih.govmdpi.comlubrizol.comevidentscientific.comresearchgate.net The inclusion of explicit solvent molecules in the simulation allows for the study of solvation effects, such as the formation of hydrogen bonds and the stabilization of different conformations. mdpi.comevidentscientific.com The choice of solvent can significantly impact reaction rates and mechanisms by altering the stability of reactants, products, and transition states. nih.govresearchgate.net For instance, polar solvents can stabilize charged species and influence the potential energy surface of a reaction. nih.govresearchgate.net
Docking and Molecular Recognition Studies in Theoretical Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. journalsarjnp.commdpi.com In the context of this compound, docking studies could be employed to investigate its potential interactions with biological macromolecules, such as proteins. journalsarjnp.commdpi.com These studies involve placing the this compound molecule into the binding site of a receptor and using a scoring function to estimate the binding affinity. journalsarjnp.com
Molecular recognition, the specific interaction between two or more molecules, is fundamental to many biological processes. mdpi.comnih.govwikipedia.org Theoretical studies can provide insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of this compound to a target. wikipedia.org Techniques like the three-dimensional reference interaction site model (3D-RISM) theory can be used to investigate the molecular recognition process in solution. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways for Accessibility and Sustainability
The future development of 3-isocyanatothiolane chemistry is intrinsically linked to the availability of efficient, safe, and sustainable synthetic methods. Traditional isocyanate synthesis often involves the highly toxic and hazardous reagent phosgene (B1210022), prompting a shift towards phosgene-free alternatives. nih.govacs.org Research in this area is crucial for making this compound and its derivatives more accessible for widespread investigation.
Future synthetic explorations will likely focus on the following pathways:
The Curtius Rearrangement: This versatile reaction converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. testbook.comnih.govnih.gov For this compound, this would involve the synthesis of thiolane-3-carboxylic acid and its subsequent conversion. The Curtius rearrangement is considered a clean reaction as the primary byproduct is nitrogen gas. testbook.com Its application under mild conditions makes it a highly attractive route for synthesizing functionalized isocyanates. nih.govnih.gov
Reductive Carbonylation of Nitro Compounds: Another promising phosgene-free method is the catalytic reductive carbonylation of nitro compounds. nih.govuniversiteitleiden.nl This would entail the conversion of 3-nitrothiolane with carbon monoxide in the presence of a suitable catalyst, such as rhodium or palladium complexes, to directly yield this compound. google.comcapes.gov.br The development of efficient and recyclable catalysts is a key aspect of this research direction. nih.gov
The Urea (B33335) Process: A "zero emission" approach for isocyanate synthesis involves the thermal decomposition of carbamates, which can be synthesized from urea, alcohols, and amines. acs.org This pathway offers a cost-effective and environmentally benign alternative that could be adapted for this compound production. acs.org
A comparison of potential synthetic routes is presented in Table 1.
| Synthetic Pathway | Precursor | Key Reagents | Advantages | Potential Challenges |
| Phosgenation | 3-Aminothiolane | Phosgene (COCl₂) | Established industrial method | High toxicity and corrosivity (B1173158) of phosgene. nih.gov |
| Curtius Rearrangement | Thiolane-3-carboxylic acid | Acyl azide intermediates | Phosgene-free, clean (N₂ byproduct), mild conditions. testbook.comnih.gov | Potential hazards of acyl azide intermediates. google.com |
| Reductive Carbonylation | 3-Nitrothiolane | Carbon monoxide, catalyst (e.g., Pd, Rh) | Direct conversion, avoids phosgene. nih.govuniversiteitleiden.nl | Requires high pressure and temperature, catalyst recycling. nih.gov |
| Urea Process | 3-Aminothiolane, Urea | Urea, Alcohols | Cost-effective, "zero emission" potential. acs.org | Multi-step process involving carbamate (B1207046) formation and decomposition. acs.org |
Design of Advanced Molecular Architectures through this compound Derivatives
The reactivity of the isocyanate group makes this compound a versatile building block for constructing advanced molecular architectures with unique properties imparted by the thiolane ring.
Polymer Science: Isocyanates are fundamental monomers in the synthesis of polyurethanes. wikipedia.org The incorporation of this compound into polyurethane chains could introduce sulfur-based functionalities, potentially leading to polymers with enhanced thermal stability, refractive indices, or metal-binding capabilities. The reaction of this compound with diols or polyols would produce novel polyurethanes whose properties could be tailored by the choice of the co-monomer. mdpi.com Furthermore, the thiolane sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, providing a post-polymerization modification handle to further tune the material properties.
Multicomponent Reactions (MCRs): Isocyanates are valuable components in MCRs, which allow for the efficient, one-pot synthesis of complex molecules. rsc.org The use of this compound in MCRs could lead to the rapid generation of libraries of novel heterocyclic compounds. For instance, its reaction with amines and other components could yield diverse ureas and other complex scaffolds with potential applications in medicinal chemistry and agrochemicals. rsc.org
Functional Materials: The thiolane moiety offers opportunities for creating functional materials. The sulfur atom can coordinate with metal ions, suggesting applications in sensors, catalysts, or materials for environmental remediation. The development of polymers and materials from this compound could also be explored for applications in coatings and adhesives, where the unique properties of the sulfur heterocycle could offer advantages. wikipedia.org
Integration with Flow Chemistry Methodologies in Research
Flow chemistry, or continuous flow processing, is emerging as a powerful technology in chemical synthesis, offering improved safety, scalability, and control over reaction conditions compared to traditional batch methods. rsc.orgresearchgate.net The integration of this compound synthesis and its subsequent reactions into flow systems represents a significant future research direction.
The synthesis of isocyanates, particularly via the Curtius rearrangement, can involve hazardous and unstable intermediates like acyl azides. google.com Flow reactors allow for the in-situ generation and immediate consumption of such species in a small, controlled volume, significantly enhancing the safety of the process. thieme-connect.comthieme-connect.com This approach would enable the safer production of this compound on a larger scale. thieme-connect.com
Key advantages of applying flow chemistry to this compound include:
Enhanced Safety: Minimizes the accumulation of hazardous intermediates. thieme-connect.com
Precise Control: Allows for accurate control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. thieme-connect.com
Scalability: Facilitates a seamless transition from laboratory-scale synthesis to industrial production. thieme-connect.com
Telescoped Reactions: Enables multi-step synthetic sequences to be performed in a continuous manner without isolating intermediates, improving efficiency. rsc.org
A schematic representation of a potential flow synthesis of this compound is depicted below:
Precursor (e.g., Thiolane-3-carboxylic acid derivative) → [Flow Reactor 1: Acyl Azide Formation] → [Flow Reactor 2: Curtius Rearrangement] → this compound → [Flow Reactor 3: Derivatization] → Advanced Molecular Architectures
Potential for Mechanistic Elucidation of Related Sulfur Heterocycles and Isocyanate Chemistry
A deeper understanding of the reaction mechanisms of this compound is essential for optimizing its use and designing new applications. The interplay between the isocyanate group and the thiolane ring presents several avenues for mechanistic investigation.
Future research could focus on:
Kinetics and Thermodynamics: Detailed studies on the reaction rates of this compound with various nucleophiles (alcohols, amines, water) would provide valuable data for predicting its reactivity and stability. wikipedia.org The influence of the sulfur atom on the electrophilicity of the isocyanate carbon could be a key area of investigation.
Influence of the Heterocycle: The thiolane ring may influence the reactivity of the isocyanate group through electronic or steric effects. Mechanistic studies could probe whether the sulfur atom participates in any reactions, for example, through neighboring group participation, especially under specific reaction conditions or in the presence of certain catalysts.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediate structures. This would provide insights into the reaction mechanisms at a molecular level and could guide the design of new reactions and catalysts.
Development of New Catalytic Transformations Utilizing this compound
The development of new catalytic transformations is a cornerstone of modern organic synthesis. This compound could serve as a key reactant or a ligand in novel catalytic systems.
Organocatalysis: The field of organocatalysis offers environmentally benign alternatives to metal-based catalysts. acs.org this compound could be a substrate in organocatalyzed reactions, such as [4+2] cyclizations, to form complex heterocyclic structures. rsc.org Conversely, derivatives of this compound could be designed to act as organocatalysts themselves, where the thiolane moiety could play a role in catalyst structure and activity. tandfonline.com
Metal-Catalyzed Reactions: Isocyanates are known to participate in a variety of metal-catalyzed reactions. researchgate.net Future research could explore the use of this compound in transition metal-catalyzed processes, such as C-H bond amidation, to create complex amides. nih.gov The sulfur atom in the thiolane ring could also act as a coordinating site for a metal catalyst, potentially leading to novel reactivity and selectivity. For instance, zirconium-based catalysts have shown selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, a principle that could be applied to transformations involving this compound. wernerblank.com Iron-catalyzed hydroamination of isocyanates to form ureas and biurets is another area that could be extended to this sulfur-containing isocyanate. acs.org
The potential catalytic applications are summarized in Table 2.
| Catalytic Approach | Potential Role of this compound | Potential Products | Key Research Focus |
| Organocatalysis | Substrate in cyclization reactions. rsc.org | Benzoxazin-2-one frameworks and other heterocycles. | Development of efficient Brønsted acid or base catalysts. rsc.org |
| Metal-Catalyzed C-H Amidation | Amide source. nih.gov | Aryl and heteroaryl amides. | Exploring catalysis with earth-abundant metals like cobalt. nih.gov |
| Metal-Catalyzed Hydroamination | Substrate for N-H bond insertion. acs.org | Substituted ureas and biurets. | Catalyst development (e.g., iron complexes) and selectivity control. acs.org |
| Ligand Development | Ligand for transition metal catalysts. | Varied, depending on the catalyzed reaction. | Synthesis of chiral derivatives for asymmetric catalysis. |
Q & A
Basic: What are the optimal synthetic methods for producing 3-isocyanatothiolane in a laboratory setting?
Answer:
The synthesis of this compound typically involves reacting thiolane derivatives with phosgene or alternative isocyanate sources under controlled conditions. A common protocol includes using dichloromethane or tetrahydrofuran (THF) as solvents and base catalysts like triethylamine to enhance reactivity . Key steps include:
- Purification : Column chromatography or distillation to isolate the product.
- Characterization : Infrared spectroscopy (IR) to confirm the isocyanate group (~2270 cm⁻¹ N=C=O stretch) and nuclear magnetic resonance (NMR) for structural validation (e.g., thiolane ring protons at δ 1.8–2.5 ppm) .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 thiolane-to-phosgene) and reaction times (typically 6–12 hours) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
- IR spectroscopy : Critical for identifying the isocyanate functional group (sharp peak at ~2270 cm⁻¹) and sulfur-related vibrations (e.g., C-S stretches at 600–700 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Resolves thiolane ring protons (multiplet signals at δ 1.8–2.5 ppm) and substituent environments.
- ¹³C NMR : Confirms carbonyl carbon (isocyanate group at ~125 ppm) and thiolane carbons .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for C₄H₅NOS) .
Basic: What nucleophiles are commonly used in reactions with this compound, and how do reaction conditions vary?
Answer:
Common nucleophiles include:
- Amines : Form thiourea derivatives (e.g., ethylamine yields N-ethylthiourea). Reactions require anhydrous conditions and temperatures of 0–25°C to prevent side reactions .
- Alcohols : Produce carbamate derivatives (e.g., methanol forms methyl carbamate). Catalytic bases (e.g., triethylamine) accelerate reactivity .
- Thiols : Generate dithiocarbamates. Solvent polarity (e.g., DMF vs. THF) influences reaction rates .
Advanced: How can reaction kinetics and competing pathways be analyzed in this compound-mediated syntheses?
Answer:
- Kinetic studies : Use pseudo-first-order conditions with excess nucleophile. Monitor via UV-Vis (e.g., disappearance of isocyanate absorbance) or in situ NMR .
- Competing pathways :
- Cyclization vs. linear adduct formation : Vary solvent polarity (e.g., THF promotes cyclization) .
- Temperature effects : Higher temperatures (≥40°C) may favor hydrolysis (forming amines) over nucleophilic addition .
- Computational modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies .
Advanced: How should researchers address contradictions in reported reactivity or spectroscopic data for this compound?
Answer:
- Replicate experiments : Confirm reaction conditions (e.g., solvent purity, inert atmosphere) and characterization parameters (e.g., NMR calibration) .
- Cross-validate data : Compare results with independent techniques (e.g., X-ray crystallography for structural ambiguity) .
- Meta-analysis : Review literature for systematic biases (e.g., solvent effects in kinetic studies) and apply statistical tools (e.g., ANOVA) to resolve discrepancies .
Advanced: What experimental design considerations are critical for studying this compound in heterocyclic synthesis?
Answer:
- Substrate scope : Test diverse nucleophiles (e.g., amino alcohols, thiophenols) to assess regioselectivity .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-urea derivatives) or trapping agents (e.g., TEMPO for radical intermediates) .
- In situ monitoring : Employ ReactIR or HPLC-MS to track intermediate formation .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanates.
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Spill management : Neutralize with aqueous ammonia or specialized isocyanate deactivators .
Advanced: How can computational chemistry models enhance the understanding of this compound’s reactivity?
Answer:
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. DCM) .
- Docking studies : Predict binding affinities in biological applications (e.g., enzyme inhibition) .
- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic attack sites .
Basic: What key literature sources provide foundational data on this compound?
Answer:
- Primary journals : Journal of Organic Chemistry for synthetic protocols; Analytical Chemistry for characterization techniques .
- Databases : PubChem for physicochemical properties; Reaxys for reaction databases .
- Reviews : Focus on isocyanate chemistry in Chemical Reviews .
Advanced: What novel applications of this compound are emerging in materials science and medicinal chemistry?
Answer:
- Polymer chemistry : Crosslinking agent in polyurethane foams; monitor via rheology and DSC .
- Drug discovery : Synthesize thiourea-based protease inhibitors; validate via enzyme assays (e.g., IC₅₀ determination) .
- Click chemistry : Thiol-isocyanate coupling for bioconjugation; characterize by MALDI-TOF MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
